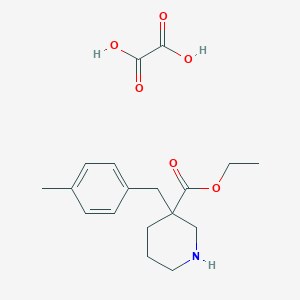
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate, also referred to as MBPC, is a chemical compound with the molecular formula C18H25NO6 . It has a molecular weight of 351.4 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO2.C2H2O4/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14;3-1(4)2(5)6/h5-8,17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) . This code provides a textual identifier for the molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 351.4 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
Research by Rehman et al. (2018) focuses on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. These derivatives were synthesized in a multi-step process, starting from Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, and showed significant anticancer activity in vitro.
Antimicrobial Activities
The study by Kariyappa et al. (2016) presents the synthesis of Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its characterization, including antimicrobial activity. This compound was synthesized via Knoevenagel condensation and showed promising structural properties relevant to antimicrobial applications.
Microbial Reduction and Stereochemistry
Guo et al. (2006) explored the stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, highlighting the potential for producing compounds with high diastereo- and enantioselectivities, which is crucial for the development of pharmacologically active agents.
Aminocarbonylation and N-Nucleophiles
Takács et al. (2014) investigated alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating their utility in synthesizing complex amides and ketocarboxamides, which could have various chemical and pharmaceutical applications.
Tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing significant activity against tuberculosis with promising non-cytotoxic profiles.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14;3-1(4)2(5)6/h5-8,17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDPIFCEMQKZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)
![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)

![N-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B2801249.png)
![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)


![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2801256.png)




